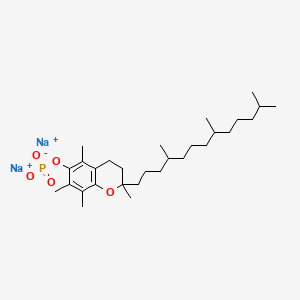

![molecular formula C28H26FN5O2 B10855438 (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)

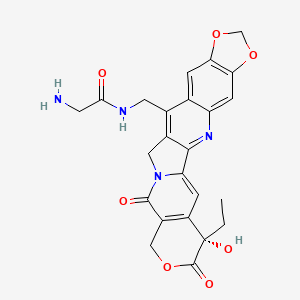

(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Der synthetische Weg für BAY-888 beinhaltet die Verwendung eines Tetrahydro-Pyrrolopyridinon-Gerüsts. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, einschließlich der Bildung des Pyrrolopyridinon-Kerns und der anschließenden Funktionalisierung, um die gewünschte inhibitorische Aktivität zu erreichen . Die genauen Reaktionsbedingungen und industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

BAY-888 unterliegt verschiedenen chemischen Reaktionen, die in erster Linie seine Wechselwirkung mit der ATP-Bindungstasche von CSNK1A1 betreffen. Die Verbindung weist einen IC50-Wert von 1,5 nM gegenüber CSNK1A1 und 5,5 nM gegenüber CSNK1D (Casein-Kinase 1 Delta) auf . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die inhibierten Formen der Zielkinasen, die zu den nachgeschalteten Effekten führen, die in zellulären Assays beobachtet werden.

Wissenschaftliche Forschungsanwendungen

Es hat in verschiedenen soliden Tumormodellen eine präklinische Wirksamkeit gezeigt, darunter Darm-, Magen- und Urothelkrebs . Die Verbindung wurde auch in murinen Zellkultur-Xenograft-Modellen evaluiert und zeigte vielversprechende Ergebnisse bei diffusen großzelligen B-Zell-Lymphomen (DLBCL) und anderen FAM83-hohen soliden Tumormodellen . Zusätzlich wurde BAY-888 in der Forschung verwendet, um die Rolle von CSNK1A1 in zellulären Prozessen wie Zellteilung, Beta-Catenin-Signaltransduktion und TP53-Aktivierung zu untersuchen .

Wirkmechanismus

BAY-888 entfaltet seine Wirkung durch Bindung an die ATP-Bindungstasche von CSNK1A1, wodurch seine Kinaseaktivität gehemmt wird . Diese Hemmung stört mehrere zelluläre Prozesse, darunter die Zellteilung und Signalwege, die an der Entstehung von Krebs beteiligt sind. Die Selektivität der Verbindung für CSNK1A1 gegenüber anderen Kinasen ist ein Schlüsselfaktor für ihr therapeutisches Potenzial .

Wirkmechanismus

BAY-888 exerts its effects by binding to the ATP binding pocket of CSNK1A1, thereby inhibiting its kinase activity . This inhibition disrupts multiple cellular processes, including cell division and signaling pathways involved in cancer progression. The compound’s selectivity for CSNK1A1 over other kinases is a key factor in its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

BAY-888 ist einzigartig in seiner hohen Selektivität und Potenz gegenüber CSNK1A1. Ähnliche Verbindungen umfassen BAY-204, das ebenfalls CSNK1A1 mit einem IC50-Wert von 2 nM angreift . Andere Inhibitoren von CSNK1A1, wie Lenalidomid, wurden bei hämatologischen Malignomen eingesetzt, sind aber weniger effektiv in soliden Tumormodellen . Das Tetrahydro-Pyrrolopyridinon-Gerüst von BAY-888 unterscheidet es von anderen Kinaseinhibitoren und trägt zu seinen einzigartigen Bindungseigenschaften und seiner Wirksamkeit bei .

Eigenschaften

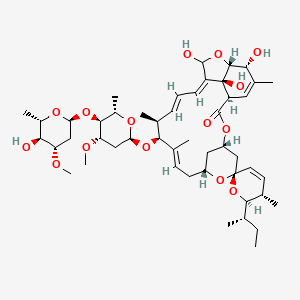

Molekularformel |

C28H26FN5O2 |

|---|---|

Molekulargewicht |

483.5 g/mol |

IUPAC-Name |

(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide |

InChI |

InChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m0/s1 |

InChI-Schlüssel |

UYAQWCZWVIFRCN-KRWDZBQOSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5 |

Kanonische SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)

![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)